N-(4-cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Description
N-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a synthetic acetamide derivative featuring a piperazine core substituted with a 4-fluorophenyl group and an acetamide moiety linked to a 4-cyclohexylphenyl ring.
Properties
IUPAC Name |
N-(4-cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O/c25-21-8-12-23(13-9-21)28-16-14-27(15-17-28)18-24(29)26-22-10-6-20(7-11-22)19-4-2-1-3-5-19/h6-13,19H,1-5,14-18H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSRLGCFMXXYJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NC(=O)CN3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, identified by its CAS number 882082-17-9, is a compound of interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacodynamics, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 395.52 g/mol
- CAS Number : 882082-17-9
Structural Characteristics
The compound features a piperazine moiety which is commonly associated with various pharmacological activities. The presence of fluorine and cyclohexyl groups may influence its interaction with biological targets.
This compound is believed to interact with neurotransmitter systems, particularly the serotonin and dopamine pathways. The piperazine ring is known for its ability to modulate receptor activity, potentially acting as an antagonist or partial agonist at various receptors.
Pharmacodynamics
Studies suggest that this compound may exhibit:
- Antidepressant-like effects : By modulating serotonin and norepinephrine levels.
- Anxiolytic properties : Through interaction with GABAergic systems.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit serotonin uptake, suggesting a potential role as a selective serotonin reuptake inhibitor (SSRI). This property aligns with its structural characteristics, which are reminiscent of known SSRIs.
Table 1: Summary of In Vitro Findings
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, this compound demonstrated significant antidepressant effects comparable to established SSRIs. The study measured behavioral changes using the forced swim test and tail suspension test, showing reduced immobility times.
Case Study 2: Anxiolytic Effects
Another study evaluated the anxiolytic properties of the compound using the elevated plus maze model. Results indicated that administration of the compound led to increased time spent in open arms, suggesting reduced anxiety levels in treated subjects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of N-(4-cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide and its analogs:
Notes:
- *Molecular weight calculated based on formula C₂₇H₃₅N₃O (from ).
- Thiazole- or oxazolidinedione-containing analogs (e.g., compounds in ) exhibit enhanced polarity and hydrogen-bonding capacity compared to the target compound’s cyclohexyl group, which may reduce water solubility but improve membrane permeability .
- Substitutions on the piperazine ring (e.g., 4-fluorophenyl vs.
Key Research Findings and Pharmacological Insights
MMP Inhibition: Analogs with thiazole rings (e.g., compound 15 in ) showed potent MMP inhibitory activity, with IC₅₀ values in the nanomolar range. The cyclohexylphenyl group in the target compound may enhance hydrophobic interactions with enzyme pockets, though experimental validation is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
